Evans Blue tetrasodium salt
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Overview
Description
Evans Blue Tetrasodium Salt is a synthetic dye with the chemical formula C₃₄H₂₄N₆Na₄O₁₄S₄ . It is widely used in biological and medical research due to its ability to bind to serum albumin, making it useful for measuring blood volume and vascular permeability . The compound is also known for its role as a potent inhibitor of L-glutamate uptake into synaptic vesicles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Evans Blue Tetrasodium Salt involves the diazotization of 4,4’-diaminobiphenyl followed by coupling with 4-amino-5-hydroxy-1,3-naphthalenedisulfonic acid . The reaction is typically carried out in an aqueous medium under acidic conditions to facilitate the formation of the azo bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Evans Blue Tetrasodium Salt primarily undergoes azo coupling reactions. It can also participate in oxidation and reduction reactions due to the presence of the azo group .
Common Reagents and Conditions:
Azo Coupling: Requires diazonium salts and aromatic amines under acidic conditions.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.
Reduction: Involves reducing agents such as sodium dithionite.
Major Products: The major products formed from these reactions include various substituted azo compounds and reduced forms of the dye .
Scientific Research Applications
Evans Blue Tetrasodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in chromatography and electrophoresis.
Biology: Employed to assess cell viability and membrane integrity.
Medicine: Utilized in studies of blood-brain barrier permeability and vascular leakage.
Industry: Applied in textile dyeing and as a colorant in various products
Mechanism of Action
Evans Blue Tetrasodium Salt exerts its effects by binding to serum albumin, which allows it to remain in the bloodstream for extended periods. This binding property makes it useful for measuring blood volume and vascular permeability . Additionally, it inhibits L-glutamate uptake into synaptic vesicles by blocking AMPA and kainate receptor-mediated currents .
Comparison with Similar Compounds
Trypan Blue: Another dye used for cell viability assays.
Coomassie Brilliant Blue: Commonly used in protein staining.
Methylene Blue: Used in medical diagnostics and as a redox indicator.
Uniqueness: Evans Blue Tetrasodium Salt is unique due to its strong binding affinity to serum albumin and its potent inhibition of L-glutamate uptake. This makes it particularly valuable in studies involving blood volume measurement and neurological research .
Properties
Molecular Formula |
C34H28N6O14S4 |
---|---|
Molecular Weight |
872.9 g/mol |
IUPAC Name |
4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-2-methylphenyl]-3-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C34H28N6O14S4/c1-15-11-17(37-39-23-9-7-21-25(55(43,44)45)13-27(57(49,50)51)31(35)29(21)33(23)41)3-5-19(15)20-6-4-18(12-16(20)2)38-40-24-10-8-22-26(56(46,47)48)14-28(58(52,53)54)32(36)30(22)34(24)42/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54) |
InChI Key |
CQZNCNHDIIREQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C3=C(C=C2)C(=CC(=C3N)S(=O)(=O)O)S(=O)(=O)O)O)C4=C(C=C(C=C4)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O)C |
Origin of Product |
United States |
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